Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 890092-79-2
VCID: VC16406453
InChI: InChI=1S/C12H14N2O2S/c1-7(2)6-16-11(15)8-3-4-9-10(5-8)17-12(13)14-9/h3-5,7H,6H2,1-2H3,(H2,13,14)
SMILES:
Molecular Formula: C12H14N2O2S
Molecular Weight: 250.32 g/mol

Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate

CAS No.: 890092-79-2

Cat. No.: VC16406453

Molecular Formula: C12H14N2O2S

Molecular Weight: 250.32 g/mol

* For research use only. Not for human or veterinary use.

Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate - 890092-79-2

Specification

CAS No. 890092-79-2
Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
IUPAC Name 2-methylpropyl 2-amino-1,3-benzothiazole-6-carboxylate
Standard InChI InChI=1S/C12H14N2O2S/c1-7(2)6-16-11(15)8-3-4-9-10(5-8)17-12(13)14-9/h3-5,7H,6H2,1-2H3,(H2,13,14)
Standard InChI Key LPVBAMUYNRVAGP-UHFFFAOYSA-N
Canonical SMILES CC(C)COC(=O)C1=CC2=C(C=C1)N=C(S2)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate is systematically named 2-methylpropyl 2-amino-1,3-benzothiazole-6-carboxylate under IUPAC nomenclature . Key identifiers include:

PropertyValueSource
CAS Registry Number890092-79-2
Molecular FormulaC12H14N2O2S\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight250.32 g/mol
SMILESCC(C)COC(=O)C1=CC2=C(C=C1)N=C(S2)N
InChI KeyLPVBAMUYNRVAGP-UHFFFAOYSA-N

The compound’s planar benzothiazole core facilitates π-π stacking interactions, while the isobutyl ester enhances lipophilicity, as evidenced by a calculated partition coefficient (LogP) of 2.1 .

Synthesis and Derivative Chemistry

Synthetic Routes

The synthesis of isobutyl 2-amino-1,3-benzothiazole-6-carboxylate follows established benzothiazole esterification protocols :

  • Benzothiazole Core Formation:

    • Cyclocondensation of 2-aminothiophenol with a 6-carboxy-substituted precursor under acidic conditions .

    • Example: Reaction of 6-nitrobenzothiazole with ethyl chloroformate yields ethyl 6-nitrobenzothiazole-2-carboxylate, which is subsequently reduced to the amine .

  • Esterification:

    • Nucleophilic acyl substitution using isobutyl alcohol and a coupling agent (e.g., DCC) .

    • Reaction schema:

      2-Amino-6-carboxybenzothiazole+Isobutyl chloroformateBaseIsobutyl 2-amino-1,3-benzothiazole-6-carboxylate\text{2-Amino-6-carboxybenzothiazole} + \text{Isobutyl chloroformate} \xrightarrow{\text{Base}} \text{Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate}

Structural Modifications

Key derivatives and their synthetic variations include:

  • Butyl Analog: Replacing isobutyl with n-butyl (CAS 134949-39-6) alters solubility without significantly affecting bioactivity.

  • Nitrile Derivatives: Dehydration of the 2-amino group to a cyano moiety enhances bacterial gyrase inhibition (IC50_{50} < 1 µM) .

Biological Activities and Mechanisms

Enzyme Inhibition

The benzothiazole scaffold disrupts bacterial topoisomerases via:

  • Hydrogen Bonding: Between the 2-amino group and Asp81 of GyrB .

  • Hydrophobic Interactions: Isobutyl ester binding to the ATPase domain .

Applications in Chemical Biology

Probe Development

Benzothiazole derivatives serve as:

  • Fluorescent Tags: Conjugation to biomolecules via the carboxylate group .

  • Enzyme Reporters: Real-time monitoring of gyrase activity in E. coli .

Drug Discovery

  • Lead Optimization: Fragment-based screening identifies the 6-carboxylate as a vector for solubility enhancement.

  • Combination Therapies: Synergy with β-lactams (FIC index 0.25).

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